2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN, CAS: 274905-73-6) is a highly specialized anthracene-derivative widely procured as a premium blue fluorescent emitter and host material for Organic Light-Emitting Diodes (OLEDs). Structurally distinguished from its parent compound by a bulky tert-butyl group at the 2-position, TBADN exhibits a glass transition temperature (Tg) of 126 °C and favorable frontier orbital energy levels (HOMO = -5.8 eV, LUMO = -2.9 eV) . In procurement and material selection, TBADN is prioritized for its ability to form highly stable, amorphous solid-state films that resist crystallization under electrical stress, making it a critical component for manufacturing long-lifetime, high-efficiency flat panel displays and solid-state lighting architectures .
Attempting to substitute TBADN with its unsubstituted parent analog, 9,10-di(2-naphthyl)anthracene (ADN), frequently leads to catastrophic device failure and manufacturing bottlenecks. ADN is highly prone to crystallization under prolonged electrical stress or thermal baking, which degrades the morphological integrity of the emissive layer and severely shortens device half-life [1]. Furthermore, ADN's planar symmetry promotes unfavorable molecular packing at the interface with hole-transporting materials (HTL), leading to exciton quenching . By contrast, the strategic addition of the bulky tert-butyl group in TBADN breaks this symmetry, sterically hindering interfacial aggregation, raising the glass transition temperature, and significantly enhancing solubility. This makes TBADN uniquely suited for both vacuum deposition and solution-processed amorphous films, whereas generic ADN is largely restricted to rigid, vacuum-only workflows with inferior long-term stability [REFS-1, REFS-2].
The thermal stability of the emissive layer is a primary determinant of OLED operational lifetime. TBADN demonstrates a high glass transition temperature (Tg) of 126 °C, which allows it to form a stable amorphous solid-state film [REFS-1, REFS-2]. In direct contrast, the baseline comparator ADN lacks the sterically hindering tert-butyl group and readily crystallizes under prolonged electrical stress or elevated temperatures [1]. This crystallization leads to film delamination and rapid luminance decay.
| Evidence Dimension | Glass transition temperature (Tg) and morphological stability under stress |
| Target Compound Data | Tg = 126 °C; maintains amorphous film integrity under prolonged electrical stress. |
| Comparator Or Baseline | ADN (unsubstituted); prone to crystallization during electrical stress and thermal baking. |
| Quantified Difference | The 2-tert-butyl substitution prevents crystallization, enabling stable amorphous film formation and significantly extending device half-life. |
| Conditions | Thermal analysis and prolonged electrical stress testing in multilayer OLED devices. |
Procuring TBADN prevents premature device failure caused by heat-induced crystallization, directly extending the commercial lifetime of the final display or lighting product.
For scalable manufacturing, solution processability is heavily favored over vacuum thermal evaporation. TBADN exhibits significantly increased solubility in common organic solvents (such as THF and chlorobenzene) compared to the structurally rigid ADN . This enhanced solubility allows TBADN to be formulated into inks for spin-coating or inkjet printing, reliably yielding uniform, amorphous solid-state films without the precipitation issues associated with generic anthracene derivatives .
| Evidence Dimension | Solvent compatibility and film formation method |
| Target Compound Data | Highly soluble; supports solution-processed amorphous film deposition. |
| Comparator Or Baseline | ADN; lower solubility, generally restricted to high-vacuum thermal evaporation. |
| Quantified Difference | TBADN unlocks solution-based manufacturing workflows that are impossible or highly unreliable with unsubstituted ADN. |
| Conditions | Solution processing (e.g., spin-coating) using THF or chlorobenzene. |
Buyers focused on cost-effective, large-area OLED manufacturing can utilize TBADN to transition from expensive vacuum deposition to scalable solution-processing techniques.
Achieving saturated deep blue emission is notoriously difficult but essential for commercial color gamuts. When used as a non-doped blue fluorescent emitter, TBADN delivers excellent color purity with Commission Internationale de L'Eclairage (CIE) coordinates of (x = 0.14, y = 0.10) . In doped systems, it maintains deep blue coordinates (e.g., 0.13, 0.19) while supporting high external quantum efficiencies [1]. The non-planar structure of TBADN shifts the emission profile to a deeper blue compared to standard ADN derivatives, which often suffer from red-shifted emission due to molecular aggregation [REFS-1, REFS-2].
| Evidence Dimension | Electroluminescence CIE coordinates |
| Target Compound Data | CIE (x = 0.14, y = 0.10) in non-doped devices. |
| Comparator Or Baseline | Standard planar anthracene derivatives; prone to red-shifted emission from aggregation. |
| Quantified Difference | TBADN achieves a highly saturated deep blue emission coordinate that meets strict display industry standards. |
| Conditions | Non-doped organic light-emitting diode operation. |
Procuring TBADN ensures the final device meets stringent commercial color gamut requirements (such as Rec. 2020) without requiring complex optical outcoupling adjustments.
The interface between the emissive layer (EML) and the hole-transporting layer (HTL) is a critical failure point in OLEDs due to Joule heating and molecular aggregation. The bulky t-butyl group at the 2-position of TBADN creates significant steric hindrance, preventing unfavorable molecular packing with HTL materials (such as NPB) at the interface [REFS-1, REFS-2]. In contrast, the planar ADN molecule allows for dense interfacial packing, which facilitates non-radiative recombination and rapid degradation [1].
| Evidence Dimension | Interfacial molecular packing and aggregation |
| Target Compound Data | Steric hindrance prevents EML/HTL interfacial packing, reducing local aggregation. |
| Comparator Or Baseline | ADN; planar structure allows dense packing, leading to exciton quenching and degradation. |
| Quantified Difference | TBADN's non-planar structure physically disrupts interfacial aggregation, preserving exciton efficiency and extending operational lifetime. |
| Conditions | Multilayer OLED architecture at the EML/HTL boundary. |
Selecting TBADN directly mitigates interfacial degradation, which is the leading cause of early-stage luminance drop in blue OLED panels.
TBADN is the optimal choice for the emissive layer host in commercial blue OLEDs. Its high glass transition temperature (126 °C) and resistance to crystallization make it ideal for hosting blue dopants like DSA-ph or DPAVBi, significantly extending device half-life compared to unsubstituted ADN [REFS-1, REFS-2].
Due to its enhanced solubility in organic solvents, TBADN is highly recommended for manufacturers transitioning from vacuum thermal evaporation to solution-processed techniques (e.g., spin-coating or inkjet printing). It reliably forms the amorphous solid-state films required for scalable, large-area OLED production .
In architectures where doping is avoided to simplify manufacturing, TBADN serves as a highly efficient neat emitter. Its non-planar structure prevents aggregation-induced red-shifting, reliably delivering the deep blue CIE coordinates (x = 0.14, y = 0.10) required for high-resolution displays .
Beyond solid-state displays, TBADN's bipolar electrochemical properties make it an excellent host material for liquid-phase ECL cells. It can stably generate radical anions and cations in solution, enabling efficient energy transfer to guest dopants for multicolor microfluidic emissive displays [2].
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